7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one is a nitrogen-containing heterocyclic compound. It features a pyrazole ring fused with a pyrazine ring, forming a unique structure that has garnered interest in various fields of scientific research due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one typically involves cyclization reactions. One common method includes the reaction of appropriate hydrazine derivatives with diketones under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms on the pyrazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit kinase activity, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one: Similar in structure but with different substituents.
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazole ring but are fused with a pyrimidine ring instead of a pyrazine ring
Uniqueness
7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific substitution pattern and the presence of both pyrazole and pyrazine rings.
Properties
Molecular Formula |
C7H9N3O |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C7H9N3O/c1-5-4-8-7(11)6-2-3-9-10(5)6/h2-3,5H,4H2,1H3,(H,8,11) |
InChI Key |
KACPQTXKKIQJLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=O)C2=CC=NN12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.